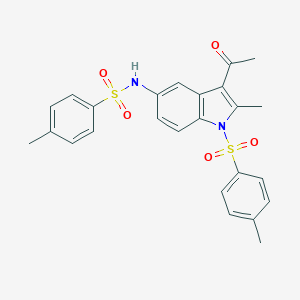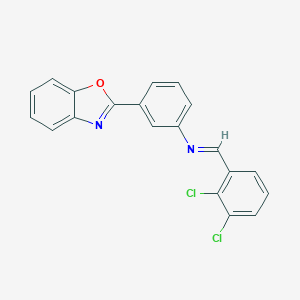![molecular formula C20H27NO3S B400132 Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate CAS No. 356586-86-2](/img/structure/B400132.png)
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is an intriguing compound that combines the unique properties of ethyl esters, thiophenes, and bicyclic structures. This compound stands out due to its complex structure, which contributes to its wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic synthesis. The process generally starts with the preparation of the thiophene ring, followed by the introduction of the ethyl ester and the tricyclic system. Each step requires careful control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial-scale production often involves optimizations to the synthetic route to reduce cost and improve efficiency. This may include using flow chemistry techniques, automated synthesis, or employing alternative reagents that are more sustainable or less expensive.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized under certain conditions to form sulfoxides or sulfones.
Reduction: : Specific conditions can reduce the carbonyl or ester groups.
Substitution: : The thiophene ring is amenable to electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used but can include a wide range of derivatives, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is used extensively in:
Chemistry: : As a building block for more complex molecules or as a ligand in catalysis.
Biology: : In studies of its interactions with biological macromolecules or as a potential therapeutic agent.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: : As an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects. Detailed studies on its binding affinity, kinetics, and molecular docking are often conducted to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives and ethyl esters with varying substituents. Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to its specific tricyclic structure, which imparts distinct steric and electronic properties. This uniqueness can be contrasted with similar compounds like:
Ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate
Ethyl 2-[(bicyclo[2.2.2]oct-1-ylcarbonyl)amino]thiophene-3-carboxylate
Ethyl 4,5-dimethyl-2-[(adamantylcarbonyl)amino]thiophene-3-carboxylate
Each of these compounds shares some structural features but differs in the details of their frameworks and functional groups, leading to varying properties and applications.
Eigenschaften
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-4-24-18(22)16-11(2)12(3)25-17(16)21-19(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-15H,4-10H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMPNFLEOFVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B400049.png)

![3-{[(3-Chloro-4-methoxyphenyl)imino]methyl}[1,1'-biphenyl]-2-ol](/img/structure/B400051.png)
![N-(3-chloro-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propenylidene]amine](/img/structure/B400053.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-bromophenyl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B400054.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B400061.png)
![2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide](/img/structure/B400062.png)
![Ethyl 2-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400064.png)
![2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B400068.png)
![ethyl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B400069.png)




